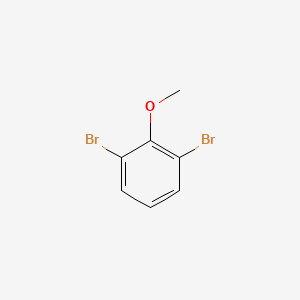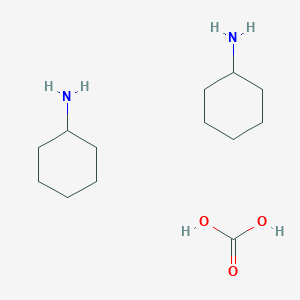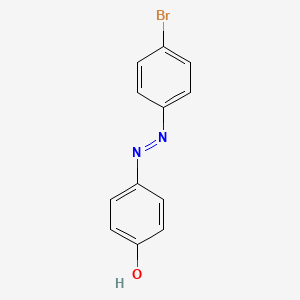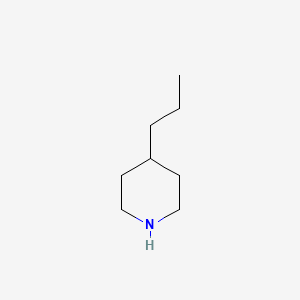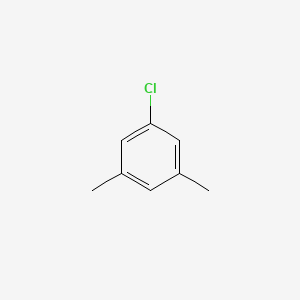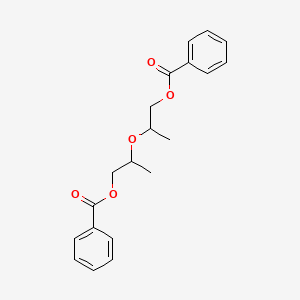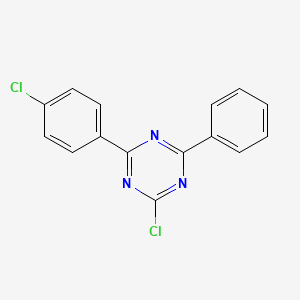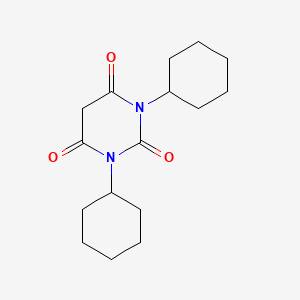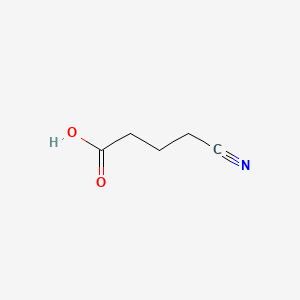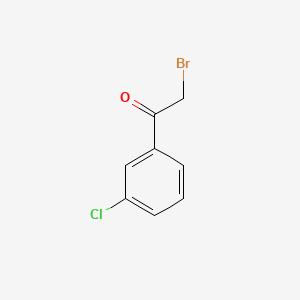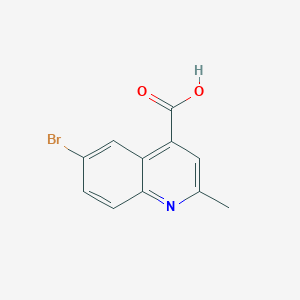
6-Bromo-2-methylquinoline-4-carboxylic acid
Overview
Description
“6-Bromo-2-methylquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 37509-21-0 . It has a molecular weight of 266.09 . The IUPAC name for this compound is 6-bromo-2-methyl-4-quinolinecarboxylic acid . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-methylquinoline-4-carboxylic acid” can be represented by the InChI code: 1S/C11H8BrNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) .
Chemical Reactions Analysis
Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, the Doebner–von Miller reaction protocol has been reported for the synthesis of 2-methylquinoline .
Physical And Chemical Properties Analysis
“6-Bromo-2-methylquinoline-4-carboxylic acid” is a powder that is stored at room temperature . It has a melting point range of 266-270°C .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound 6-Bromo-2-methylquinoline-4-carboxylic acid can be synthesized using a two-step process involving condensation and cyclization reactions. The Knorr synthesis, a key method, involves the condensation of β-keto esters with 4-bromoaniline, followed by cyclization to form 6-bromoquinolin-2(1H)-one. This synthesis has been optimized for specific conditions to avoid alternative reactions and achieve higher yields (Wlodarczyk et al., 2011).
Photolabile Protecting Group
- 6-Bromo-2-methylquinoline-4-carboxylic acid derivatives have been explored as photolabile protecting groups for carboxylic acids. These derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), are notable for their high single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo applications. Their increased solubility and low fluorescence make them advantageous as caging groups for biological messengers (Fedoryak & Dore, 2002).
Bromination and Derivatives Synthesis
- The synthesis and bromination of related compounds, such as 8-methylquinoline-5-carboxylic acid, provide insights into the chemical behavior of brominated quinolines. The study of bromination in the side chain of these compounds sheds light on the potential chemical modifications and derivatives of 6-Bromo-2-methylquinoline-4-carboxylic acid (Gracheva & Tochilkin, 1980).
Fluorescent Brightening Agents
- Derivatives of 6-Bromo-2-methylquinoline-4-carboxylic acid have potential applications as fluorescent brightening agents. These derivatives can be synthesized through reactions with various compounds, providing a range of fluorescent properties for different applications (Rangnekar & Shenoy, 1987).
Potential in Drug Development
- While avoiding details on drug use and side effects, it's important to note that the synthesis and functionalization of brominated quinolines, including compounds like 6-Bromo-2-methylquinoline-4-carboxylic acid, have implications in drug development, especially in the creation of novel compounds with potential therapeutic applications. The diverse reactivity and ability to form various derivatives make these compounds a valuable subject of study in medicinal chemistry (Choi & Chi, 2004).
Safety And Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . The synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities is a current area of research . This suggests that “6-Bromo-2-methylquinoline-4-carboxylic acid” and similar compounds may have potential future applications in the field of medicinal chemistry.
properties
IUPAC Name |
6-bromo-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTNALKWUMJLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308072 | |
| Record name | 6-bromo-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylquinoline-4-carboxylic acid | |
CAS RN |
37509-21-0 | |
| Record name | 37509-21-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-methylquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



